
1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system with a hexyl group at the 1-position and an aldehyde group at the 6-position.
Métodos De Preparación
The synthesis of 1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with hexyl bromide, followed by oxidation of the resulting product to introduce the aldehyde group at the 6-position. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparación Con Compuestos Similares
1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group, leading to different lipophilicity and biological activity.
1-Phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Contains a phenyl group, which may result in different electronic and steric properties.
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: The ethyl group provides different steric hindrance and reactivity compared to the hexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
593281-04-0 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-hexyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-10-17-11-6-7-15-12-14(13-18)8-9-16(15)17/h8-9,12-13H,2-7,10-11H2,1H3 |
Clave InChI |
NRFRPXCJYVQUFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCCC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
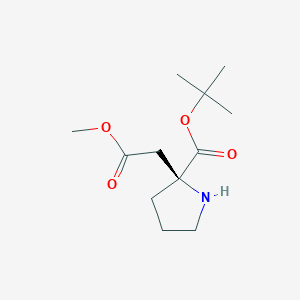

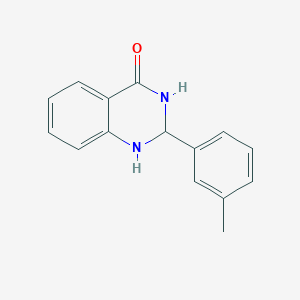
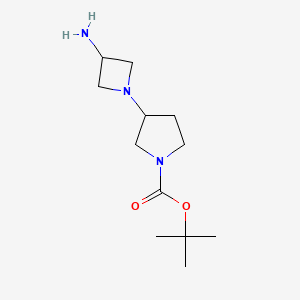
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
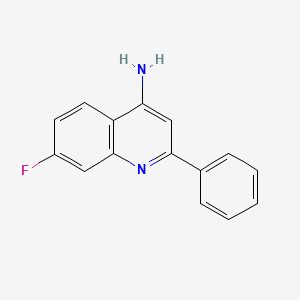
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
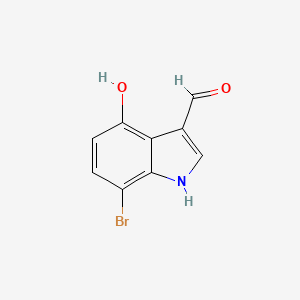
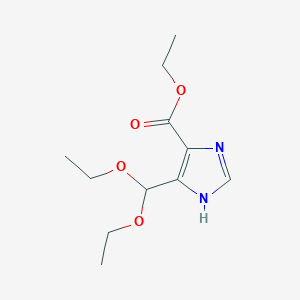

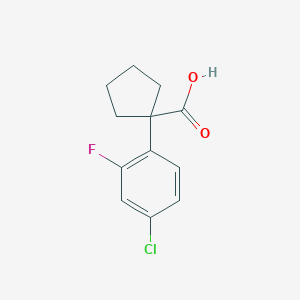
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
